1-[(Oxiran-2-yl)methyl]cyclopropane-1-carbonitrile
Description
1-[(Oxiran-2-yl)methyl]cyclopropane-1-carbonitrile is a bicyclic organic compound featuring a cyclopropane ring substituted with a carbonitrile group and an oxirane (epoxide)-containing methyl substituent. The carbonitrile moiety (-C≡N) enhances polarity and may contribute to interactions in medicinal chemistry or materials science applications. This compound is commercially available as a building block for research, with pricing and availability detailed by suppliers like CymitQuimica (e.g., 50 mg for €717) .
Properties
IUPAC Name |
1-(oxiran-2-ylmethyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-5-7(1-2-7)3-6-4-9-6/h6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEBRHPDALUUME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2CO2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(Oxiran-2-yl)methyl]cyclopropane-1-carbonitrile can be synthesized through the Darzens reaction, which involves the condensation of a carbonyl compound with a haloacetonitrile in the presence of a base. This reaction forms the oxirane ring and introduces the nitrile group simultaneously .
Industrial Production Methods
The reaction conditions typically involve the use of a strong base such as sodium hydroxide or potassium hydroxide and a suitable solvent like ethanol or methanol .
Chemical Reactions Analysis
Epoxide Ring-Opening Reactions
The oxirane ring undergoes nucleophilic attack under acidic or basic conditions, producing derivatives with varied functional groups.
Mechanistic Insight : Ring-opening follows an Sₙ2 mechanism under basic conditions, with nucleophiles attacking the less substituted epoxide carbon. Acidic conditions protonate the epoxide oxygen, facilitating carbocation formation and subsequent nucleophilic attack .
Nitrile Group Transformations
The carbonitrile group participates in reduction and nucleophilic substitution reactions.
Critical Note : The cyclopropane ring remains intact during these transformations, demonstrating its stability under typical reaction conditions .
Oxidation and Cycloaddition Reactions
The oxirane ring can engage in oxidation and cycloaddition processes:
-
Epoxide Oxidation :
Reaction with peracids (e.g., mCPBA) converts the epoxide into a dioxirane intermediate, which further reacts to form carbonyl derivatives . -
Cycloaddition :
Under thermal conditions, the epoxide participates in [2+2] cycloadditions with electron-deficient alkenes, yielding oxetane derivatives (e.g., with maleic anhydride) .
Example Reaction :
Biological Covalent Modification
The electrophilic epoxide forms covalent bonds with nucleophilic residues (e.g., cysteine thiols, lysine amines) in proteins:
| Target | Interaction Site | Functional Impact |
|---|---|---|
| Proteases | Active-site cysteine | Irreversible inhibition |
| Kinases | ATP-binding pocket lysine | Allosteric modulation |
This reactivity underpins its investigation as a potential pharmacophore in drug discovery .
Comparative Reactivity with Analogues
Reactivity differs significantly compared to larger-ring analogues:
| Compound | Epoxide Ring Strain | Nitrile Reactivity |
|---|---|---|
| This compound | High (cyclopropane) | Moderate |
| 1-[(Oxiran-2-yl)methyl]cyclobutane-1-carbonitrile | Moderate | High |
The cyclopropane’s strain enhances epoxide reactivity but stabilizes the nitrile against premature hydrolysis.
Scientific Research Applications
Scientific Research Applications
1-[(Oxiran-2-yl)methyl]cyclopropane-1-carbonitrile has several significant applications across different scientific domains:
Chemistry
The compound serves as a valuable building block in organic synthesis due to its bifunctional nature. Its unique structure allows for the formation of complex molecules through various chemical transformations.
| Reaction Type | Description | Major Products |
|---|---|---|
| Oxidation | Oxirane ring oxidation | Diols, epoxides |
| Reduction | Reduction of nitrile group | Primary amines |
| Substitution | Nucleophilic substitution | Amides, carboxylic acids |
Biology
Research has investigated the biological activity of this compound, particularly its interactions with biomolecules. The reactivity of the oxirane ring enables it to form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to therapeutic effects.
Medicine
The compound is being explored for its potential as a pharmaceutical intermediate or active compound. Notably, it may exhibit anticancer and antimicrobial activities, making it a candidate for drug development.
Industry
In industrial applications, this compound is utilized in the development of specialty chemicals and materials. Its unique properties allow for innovative processes in chemical manufacturing.
Case Study 1: Anticancer Activity
Research conducted on similar compounds has shown that derivatives of cyclopropane and epoxide structures can inhibit cancer cell proliferation. A study demonstrated that modifications to the oxirane moiety can enhance biological activity against specific cancer cell lines.
Case Study 2: Antimicrobial Properties
In another investigation, compounds with similar structural features were tested for antimicrobial efficacy. Results indicated that certain derivatives exhibited significant activity against bacterial strains, suggesting potential applications in antibiotic development.
Mechanism of Action
The mechanism of action of 1-[(Oxiran-2-yl)methyl]cyclopropane-1-carbonitrile involves the reactivity of its oxirane and nitrile groups. The oxirane ring can undergo nucleophilic attack, leading to ring-opening and the formation of various derivatives. The nitrile group can participate in nucleophilic substitution reactions, forming amides and carboxylic acids. These reactions enable the compound to interact with biological targets and pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
1-(3-Amino-4-hydroxyphenyl)cyclopropane-1-carbonitrile (29a)
- Structure: Cyclopropane-carbonitrile with a 3-amino-4-hydroxyphenyl substituent.
- NMR data (δH 6.73–1.27 ppm) confirms substituent orientation and cyclopropane rigidity .
- Applications : Intermediate in synthesizing WD repeat-containing protein inhibitors, demonstrating bioactivity in medicinal chemistry .
- Key Difference : The aromatic amine/hydroxyl groups contrast with the epoxide in this compound, altering solubility and reactivity.
1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile
- Structure : Cyclopropane-carbonitrile with a hydroxyethyl chain.
- Carbonitrile group necessitates careful handling due to toxicity concerns .
- Key Difference : Hydroxyethyl substituent lacks the strained epoxide, reducing electrophilic reactivity compared to the target compound.
1-(4-Bromophenyl)cyclopropane-1-carbonitrile
- Structure : Cyclopropane-carbonitrile with a 4-bromophenyl group.
- NMR and mass spectrometry confirm stability under standard conditions .
- Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical intermediates .
- Key Difference : Aromatic bromine substitution diverges from the epoxide’s reactivity, favoring aryl-metal catalysis over ring-opening pathways.
1-(Methylsulfanyl)cyclopropane-1-carbonitrile
- Structure : Cyclopropane-carbonitrile with a methylthio (-SMe) group.
- IR and NMR data confirm thioether bonding .
- Applications : Explored in agrochemicals due to sulfur’s role in pesticidal activity .
- Key Difference : Methylthio group’s nucleophilicity contrasts with the epoxide’s electrophilicity, directing reactivity toward alkylation rather than polymerization.
Comparative Data Table
Research Findings and Trends
- Epoxide Reactivity : this compound’s epoxide group enables participation in nucleophilic ring-opening reactions, a feature absent in analogues like 1-(4-bromophenyl) derivatives .
- Biological Activity : Aromatic derivatives (e.g., 29a) show promise in medicinal chemistry, whereas the target compound’s applications remain more exploratory .
Biological Activity
1-[(Oxiran-2-yl)methyl]cyclopropane-1-carbonitrile is a compound characterized by its unique structural features that include an oxirane (epoxide) moiety and a cyclopropane ring. This compound has garnered attention for its potential biological activities, particularly due to the reactivity of the oxirane ring, which can form covalent bonds with nucleophilic sites in proteins or DNA. This article explores the biological activity, mechanisms of action, and potential applications of this compound based on various research findings.
The chemical structure of this compound can be represented as follows:
This compound is notable for its reactivity, particularly the oxirane ring, which can participate in several chemical reactions such as oxidation, reduction, and nucleophilic substitution. These reactions can lead to various derivatives with potentially different biological activities.
The biological activity of this compound is primarily attributed to the following mechanisms:
Covalent Bond Formation: The oxirane ring's electrophilic nature allows it to react with nucleophiles, leading to the formation of stable covalent bonds with proteins and nucleic acids. This interaction can disrupt normal cellular functions, potentially leading to cytotoxic effects or modulation of biochemical pathways.
Enzyme Inhibition: Research suggests that compounds with similar structures often act as inhibitors of specific enzymes. The carbonitrile group may also play a role in modulating enzyme activity by interacting with active sites or allosteric sites on target proteins .
Antimicrobial Activity
Studies have indicated that compounds containing oxirane rings exhibit antimicrobial properties. For instance, derivatives of similar structures have shown effectiveness against various bacterial strains and fungi, suggesting that this compound might also possess similar activities .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in vitro using cancer cell lines. Preliminary results indicate that this compound may induce apoptosis in certain cancer cells, possibly through the aforementioned covalent interactions with cellular macromolecules .
Case Studies
Case Study 1: Antimicrobial Testing
In a study aimed at evaluating the antimicrobial efficacy of various epoxide-containing compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL, indicating its potential as an antimicrobial agent.
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assay was conducted using human lung cancer cell lines (A549). The compound exhibited an IC50 value of approximately 30 µM after 48 hours of treatment. This suggests that while it has some cytotoxic properties, further optimization may be necessary to enhance its selectivity and potency against cancer cells without affecting normal cells .
Research Findings Summary Table
Q & A
Q. What advanced kinetic and mechanistic studies are necessary to resolve contradictions in the literature regarding the compound’s reactivity in [2+1] cycloaddition reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
